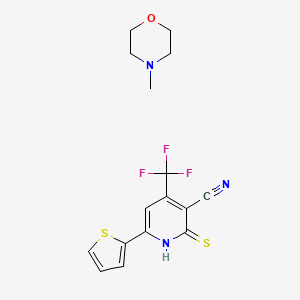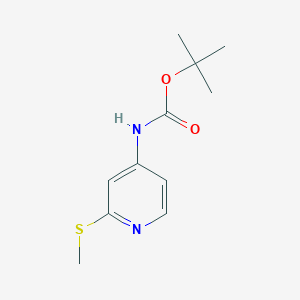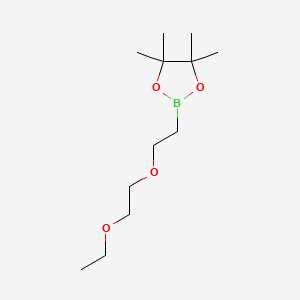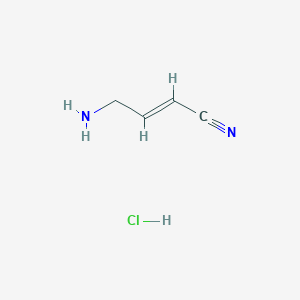
4-Aminobut-2-enenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobut-2-enenitrile hydrochloride is an organic compound with the molecular formula C4H7ClN2 It is a derivative of butenenitrile, featuring an amino group at the fourth position and a nitrile group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminobut-2-enenitrile hydrochloride typically involves the reaction of 3-aminobut-2-enenitrile with hydrochloric acid. This reaction is carried out in methanol and water at elevated temperatures, around 90°C, for approximately 2 hours . The reaction conditions are carefully controlled to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobut-2-enenitrile hydrochloride undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization reactions with zerovalent nickel complexes, leading to the formation of cyclic compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various electrophiles can be used to replace the amino group, depending on the desired product.
Major Products Formed
Substitution: The products depend on the electrophile used in the reaction, leading to a wide range of substituted derivatives.
Applications De Recherche Scientifique
4-Aminobut-2-enenitrile hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Aminobut-2-enenitrile hydrochloride involves its interaction with various molecular targets. For example, in cyclization reactions, the compound interacts with nickel complexes to form cyclic structures . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
4-Aminobut-2-enenitrile hydrochloride can be compared with other similar compounds such as:
3-Phenylsulfonyl-4-aminobut-2-enenitrile: This compound features a phenylsulfonyl group instead of a nitrile group, leading to different reactivity and applications.
2-Butenenitrile, 4-amino-, hydrochloride: This is another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C4H7ClN2 |
|---|---|
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
(E)-4-aminobut-2-enenitrile;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c5-3-1-2-4-6;/h1-2H,3,5H2;1H/b2-1+; |
Clé InChI |
JOKMATFCFAGNRM-TYYBGVCCSA-N |
SMILES isomérique |
C(/C=C/C#N)N.Cl |
SMILES canonique |
C(C=CC#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


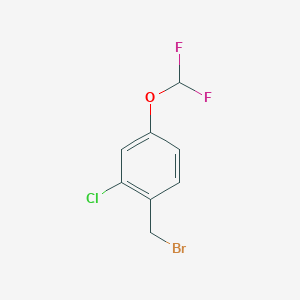

![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)

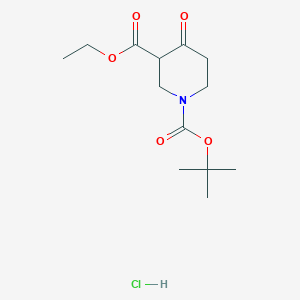

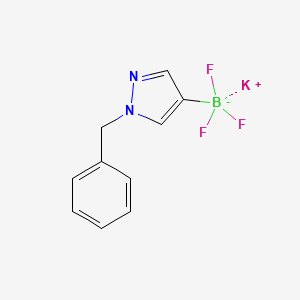
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
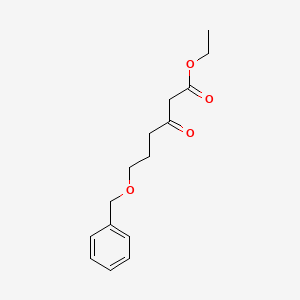
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
